1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a methyl group at the first position and a 4-methylphenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. For example, it has been shown to inhibit the dopamine transporter and norepinephrine transporter, affecting neurotransmitter reuptake .
Comparison with Similar Compounds
Pyrovalerone: A similar compound with a different substitution pattern on the pyrrolidinone ring.
α-Pyrrolidinoisohexanophenone: A positional isomer with the methyl group shifted to a different position.
Pyrrolidin-2-one Derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
54520-29-5 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-3-5-10(6-4-9)11-7-12(14)13(2)8-11/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
ZPWHBRLPHWKPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C2)C |
Origin of Product |
United States |
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